
N-(cyclopropylmethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(cyclopropylmethyl)pivalamide” is a compound that is related to pivalamide . Pivalamide, also known as 2,2-dimethylpropanamide or NDEPA, is a simple amide substituted with a tert-butyl group . It is the amide of pivalic acid .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, N-pivaloyloxy-N-alkoxyamides, a subclass of anomeric amides, have been shown to promote the intermolecular activation of secondary aliphatic amines to yield intramolecular carbon–carbon coupling products .Molecular Structure Analysis
The molecular structure of “this compound” is related to that of pivalamide. Pivalamide has the chemical formula C5H11NO . It is an amide of pivalic acid and has a tert-butyl group substituted on the amide nitrogen .Chemical Reactions Analysis
In a study, it was shown that N-pivaloyloxy-N-alkoxyamides, a subclass of anomeric amides, promote the intermolecular activation of secondary aliphatic amines to yield intramolecular carbon–carbon coupling products . The reactions proceed via isodiazene intermediates that extrude the nitrogen atom as dinitrogen, producing short-lived diradicals that rapidly couple to form the new carbon–carbon bond .Physical And Chemical Properties Analysis
Pivalamide, a compound related to “this compound”, has a molar mass of 101.149 g·mol−1 . It has a melting point of 154 to 157 °C and a boiling point of 212 °C .Wissenschaftliche Forschungsanwendungen
C-H Functionalization of Cyclopropanes
Cyclopropanes, featuring prominently in bioactive molecules, can be synthesized through intramolecular coupling of C-H bonds, a method enhanced by the presence of pivalate. This process, pivotal for the direct synthesis of cyclopropanes from gem-dialkyl groups, has been demonstrated to be accessible using aryl bromide or triflate precursors with the 1,4-Pd shift mechanism. Pivalate's role is crucial in steering the reaction towards cyclopropane formation rather than benzocyclobutene, indicating the importance of N-(cyclopropylmethyl)pivalamide in facilitating such transformations (Clemenceau et al., 2020).
Synthesis of Functionalized Spirocyclopropanes
The synthesis of functionalized spiro[cyclopropane-1,3′-indolines] showcases another application, where this compound derivatives might be implicated in facilitating reactions that yield spiro compounds with high diastereoselectivity and yields. These spiro compounds are valuable in medicinal chemistry for their potential biological activities (Qi, Han, & Yan, 2016).
Oxymercuration of Cyclopropylcarbinols
The oxymercuration of substituted cyclopropylcarbinols, protected as a pivalate, allows for the creation of stereotriads, demonstrating the role of this compound in anchimerically assisted regio- and diastereoselective transformations. This method opens pathways for the synthesis of complex molecular architectures with precise stereocontrol (Cossy, Blanchard, & Meyer, 2001).
Direct C-H Amination
The Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides with N-chloroamines at room temperature, facilitated by this compound, underscores the compound's utility in selective amination processes. This method's significance lies in its efficiency, versatility, and the potential to generate valuable benzamide or aminoaniline derivatives without requiring elevated temperatures or specialized reagents (Grohmann, Wang, & Glorius, 2012).
Regio- and Enantioselective Synthesis
The copper-catalyzed hydroamination for synthesizing 1,2-diamine derivatives from γ-substituted allylic pivalamides is a prime example of this compound's role in regio- and enantioselective syntheses. This process leverages the N-pivaloyl group to facilitate hydrocupration and suppress β-elimination, enabling the construction of chiral, differentially protected vicinal diamines under mild conditions with broad functional group tolerance (Ichikawa, Dai, & Buchwald, 2019).
Safety and Hazards
The safety data sheet for pivalamide suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the skin, it should be washed off with plenty of soap and water .
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLAALMPXZUZQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)
![4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2412678.png)
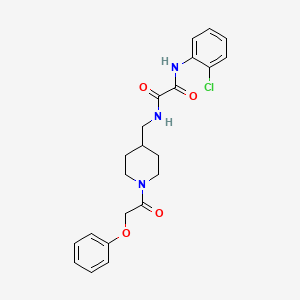


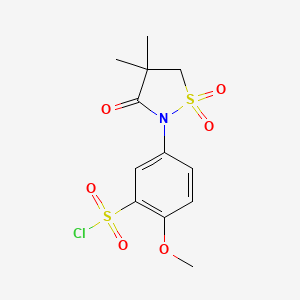
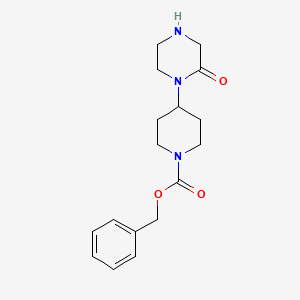
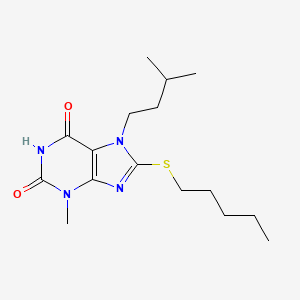
![(4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2412689.png)
![(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2412690.png)
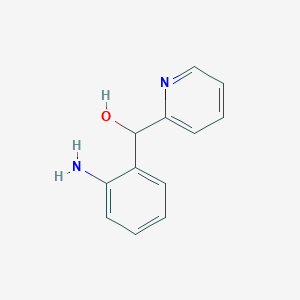

![3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2412697.png)